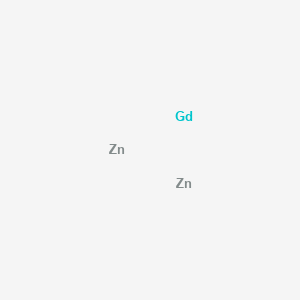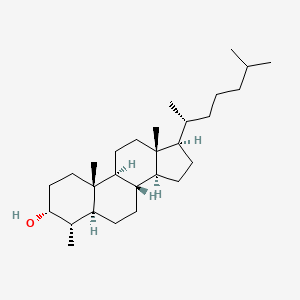
Dibismuth distannic oxygen(-2) anion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibismuth distannic oxygen(-2) anion is a complex inorganic compound that features bismuth and tin atoms coordinated with oxygen. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth distannic oxygen(-2) anion typically involves the reaction of bismuth and tin precursors in the presence of an oxygen source. One common method is the solid-state reaction, where bismuth oxide and tin oxide are mixed and heated at high temperatures in an oxygen-rich environment. This process facilitates the formation of the desired anionic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable techniques such as hydrothermal synthesis or sol-gel methods. These methods allow for better control over the particle size and morphology, which are crucial for the compound’s applications in various industries.
化学反应分析
Types of Reactions
Dibismuth distannic oxygen(-2) anion can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the bismuth and tin atoms, affecting the overall structure and reactivity of the compound.
Substitution: The oxygen atoms in the anion can be substituted with other anions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of halide salts or other anionic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state species.
科学研究应用
Dibismuth distannic oxygen(-2) anion has several scientific research applications, including:
Chemistry: It is studied for its unique electronic and structural properties, which can be leveraged in the design of new materials and catalysts.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing into the compound’s potential use in medical imaging and as a therapeutic agent.
Industry: Its properties make it suitable for use in various industrial applications, such as in the production of advanced ceramics and electronic components.
作用机制
The mechanism by which dibismuth distannic oxygen(-2) anion exerts its effects involves its interaction with other molecules and materials. The compound’s unique electronic structure allows it to participate in redox reactions, where it can either donate or accept electrons. This makes it a valuable component in catalytic processes and electronic applications.
相似化合物的比较
Similar Compounds
Similar compounds include other bismuth-tin-oxygen anions and mixed-metal oxides. These compounds share some structural and electronic characteristics but differ in their specific properties and applications.
Uniqueness
What sets dibismuth distannic oxygen(-2) anion apart is its specific combination of bismuth and tin in a unique anionic structure. This gives it distinct electronic properties and reactivity, making it a valuable subject of study in various scientific and industrial fields.
属性
CAS 编号 |
12777-45-6 |
|---|---|
分子式 |
Bi2O7Sn2 |
分子量 |
767.38 g/mol |
IUPAC 名称 |
dibismuth;oxygen(2-);tin(4+) |
InChI |
InChI=1S/2Bi.7O.2Sn/q2*+3;7*-2;2*+4 |
InChI 键 |
ANTYBHNEYGEGBU-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Bi+3].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
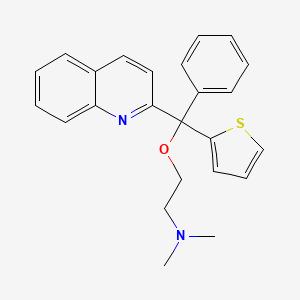
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


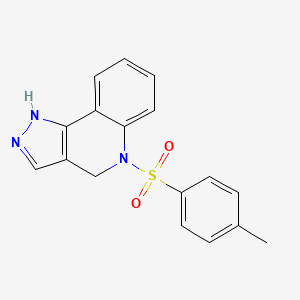
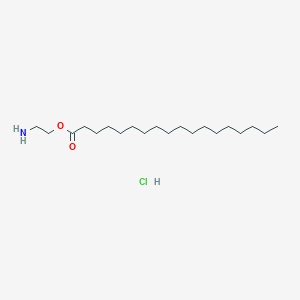
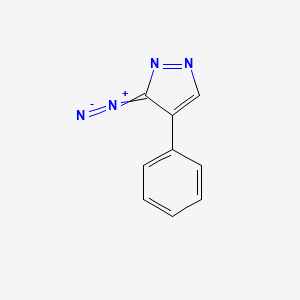
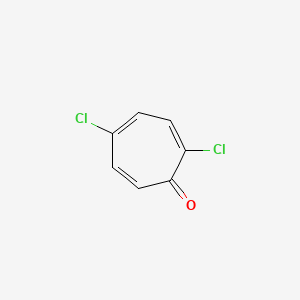
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
